molecular formula C44H32N13Na3O11S3 B1585272 C.I. Direct black 22 CAS No. 6473-13-8

C.I. Direct black 22

Cat. No. B1585272
CAS RN: 6473-13-8
M. Wt: 1084 g/mol
InChI Key: QTFHTNFVUCUDIR-UHFFFAOYSA-K
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Description

“C.I. Direct black 22” is a product used for proteomics research . It belongs to the azo dye class, which is characterized by its distinctive molecular structure containing azo groups .


Synthesis Analysis

The synthesis of “C.I. Direct black 22” involves the diazotisation and azo coupling of 4,4’-diaminodiphenylamine-2-sulfonic acid, gamma acid, and m-phenylenediamine .


Molecular Structure Analysis

The molecular formula of “C.I. Direct black 22” is C44H32N13Na3O11S3 . This structure imparts excellent colorfastness and stability to the dye .


Chemical Reactions Analysis

“C.I. Direct black 22” has been studied in the context of advanced oxidation processes (AOPs). For instance, it has been degraded using photo-Fenton and electro-Fenton processes . Another study investigated the influence of oxygen pressure on the photoelectrochemical oxidation of the dye .


Physical And Chemical Properties Analysis

“C.I. Direct black 22” appears as a bluish-gray powder . It has a molecular weight of 1083.97 . Its insolubility in water is less than or equal to 2% .

Scientific Research Applications

Photoelectrochemical Oxidation

Researchers studied the effect of oxygen pressure on the photoelectrochemical oxidation of C.I. Direct Black 22 azo dye using Ti/TiO2/RuO2 and Ti/TiO2 electrodes. They estimated the degree of solution decoloration by comparing various methods such as electrochemical, photocatalytic, and photoelectrochemical treatments (Isaev, Aliev, & Adamadzieva, 2012).

Electron Beam Radiation Decomposition

A study on electron beam irradiation-induced decoloration and decomposition of C.I. Direct Black 22 in aqueous solutions was conducted. This research examined the influences of absorbed doses and initial dye concentration on the decoloration, COD, and pH of the solutions, demonstrating the effectiveness of this method for dye degradation (Vahdat, Bahrami, Arami, & Motahari, 2010).

Adsorption Kinetics in Wastewater Treatment

An industrial waste (IW) was investigated as an adsorbent for treating aqueous solutions containing C.I. Direct Black 22. The study focused on kinetic analysis to determine optimal adsorption conditions, achieving high efficiency in dye removal. This treated water was then successfully reused in cotton fabric dyeing processes (Mittersteiner, Schmitz, & Barcellos, 2017).

Electro-Coagulation in Aqueous Solutions

The use of electro-coagulation (EC) for the removal of Direct Black 22 (DB22) from aqueous media was explored. Various parameters like anode material, electrolyte concentration, and initial dye concentration were examined to optimize the process. This research showed significant color and COD removal efficiencies (Parsa & Chianeh, 2012).

Future Directions

“C.I. Direct black 22” continues to be a subject of research, particularly in the context of wastewater treatment . Its degradation using advanced oxidation processes is a promising area of study .

properties

IUPAC Name

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHTNFVUCUDIR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N13Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027629
Record name C.I. Direct Black 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct black 22

CAS RN

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0
Record name C.I. Direct Black 22
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Black 22, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Black 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
HY Shu, MC Chang - Journal of hazardous materials, 2005 - Elsevier
… CI Direct Black 22 studied in this work. … CI Direct Black 22 was selected for quantitative analysis. The concentration of the synthesized azo dye wastewater containing CI Direct Black 22 …
Number of citations: 73 www.sciencedirect.com
AB Isaev, NS Shabanov, FF Orudzhev - International Journal of …, 2018 - Springer
This study investigated the influence of oxygen pressure to photoelectrochemical oxidation of the direct black 22 dye using TiO 2 nanotube array grown on Ti metal plate as a working …
Number of citations: 9 link.springer.com
AB Isaev, ZM Aliev, NA Adamadzieva - Russian Journal of Applied …, 2012 - Springer
Abstract Effect of oxygen pressure on the photoelectrochemical oxidation of CI Direct Black 22 azo dye on Ti/TiO 2 /RuO 2 and Ti/TiO 2 electrodes was studied. The degree of solution …
Number of citations: 7 link.springer.com
A Vahdat, SH Bahrami, M Arami, A Motahari - Radiation Physics and …, 2010 - Elsevier
… We have evaluated the removal of CI Direct black 22 from aqueous solutions as a function of the absorbed (0–9 kGy) dose and for different original concentrations. The change of …
Number of citations: 61 www.sciencedirect.com
TL Hu - Water Science and Technology, 2001 - iwaponline.com
… CI Direct Black 22 and a leather dye (CAS Registry Number 6473–13–8) are provided by Development Center for Biotechnology, Taipei. … CI Direct Black 22 … 27.40 CI Direct Black 22 …
Number of citations: 151 iwaponline.com
S Chaouch, A Moussa, I Ben Marzoug… - Color Research & …, 2020 - Wiley Online Library
… dyes (CI Reactive Red 238, CI Reactive Yellow 145, and CI Reactive Blue 235) and four direct dyes (CI Direct Orange 34, CI Direct Red 227, CI Direct Blue 85, and CI Direct Black 22). …
Number of citations: 14 onlinelibrary.wiley.com
S Chaouch, A Moussa, I Ben Marzoug… - Color Research & …, 2019 - Wiley Online Library
… Four direct dyestuffs were used in this study: CI Direct Red 227, CI Direct Orange 34, CI Direct Blue 85, and CI Direct Black 22. The performance of the proposed algorithm was …
Number of citations: 12 onlinelibrary.wiley.com
M KATAYAMA, Y SATOH, K TAGUCHI… - Journal of Home …, 2003 - jstage.jst.go.jp
… Red 2, CI Direct Violet 48, and CI Direct Black 22) were treated with bilirubin oxidase (BO). … , but that of the latter two dyes, CI Direct Black 22 and CI Direct Violet 48 was not efficient. …
Number of citations: 0 www.jstage.jst.go.jp
M Mittersteiner, F Schmitz, IO Barcellos - Journal of water process …, 2017 - Elsevier
… In this context, in this study the removal of CI Direct Black 22 textile dye from aqueous solutions … The CI Direct Black 22 adsorption kinetics and the thermodynamics of the process were …
Number of citations: 33 www.sciencedirect.com
S Chaouch, A Moussa, I Ben Marzoug… - … Conference of Applied …, 2020 - Springer
… Four direct dyes (CI Direct Red 227, CI Direct Orange 34, CI Direct Blue 85 and CI Direct Black 22) were used in this study for dyeing bleached woven fabrics (100% cotton). …
Number of citations: 1 link.springer.com

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